molecular formula C18H23N5O B5327380 4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol

4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol

Cat. No. B5327380
M. Wt: 325.4 g/mol
InChI Key: QLLVGYCAEGOHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol is a synthetic compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol is not fully understood. However, it has been shown to inhibit the activity of several enzymes and pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with several diseases, including cancer and neurodegenerative diseases. The compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol involves several steps. The first step is the preparation of 6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is then reacted with 4-bromo-2-nitrophenol to obtain the intermediate. The intermediate is further reduced to obtain this compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[2-[(6-tert-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-18(2,3)17-21-15(14-11-20-23(4)16(14)22-17)19-10-9-12-5-7-13(24)8-6-12/h5-8,11,24H,9-10H2,1-4H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLVGYCAEGOHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2C=NN(C2=N1)C)NCCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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